3-Nitro-5-vinylbenzoic acid methyl ester
Description
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 3-ethenyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-4-8(10(12)15-2)6-9(5-7)11(13)14/h3-6H,1H2,2H3 |
InChI Key |
LCRYAQOFHXTVIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=C)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of aryl ethers and other functionalized compounds. The vinyl group allows for various coupling reactions, including:
- Cross-coupling reactions : Utilizing palladium-catalyzed methods to form new carbon-carbon bonds.
- Radical reactions : Enabling the formation of complex molecular architectures through radical intermediates.
For instance, recent studies have demonstrated that 3-nitro-5-vinylbenzoic acid methyl ester can participate in single-electron transfer processes, leading to the formation of aryl radicals that can be further manipulated to synthesize diverse compounds with biological activity .
Material Science
In material science, this compound is utilized as a monomer in the production of polymers and copolymers. Its vinyl functionality allows it to undergo polymerization reactions, contributing to the development of:
- Functional polymers : These materials can exhibit specific properties such as conductivity, thermal stability, and mechanical strength.
- Semiconductor resists : The compound has been explored as a raw material for semiconductor applications due to its ability to form thin films with desirable electronic properties .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as a precursor for pharmaceuticals. Its structural features enable modifications that can lead to:
- Antimicrobial agents : Modifications of the nitro group can enhance biological activity against various pathogens.
- Anti-inflammatory compounds : The compound's derivatives have been investigated for their potential effects on inflammatory diseases, showcasing promising results in preliminary studies .
Case Study 1: Synthesis of Aryl Ethers
A study demonstrated the successful synthesis of aryl ethers using this compound as a key intermediate. The reaction was performed under mild conditions using visible light photocatalysis, yielding high selectivity and efficiency .
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Blue LED Irradiation | 85 | High |
Case Study 2: Polymer Development
In another investigation, this compound was polymerized to create a functional polymer with enhanced thermal stability. The resulting material showed potential for use in high-performance applications.
| Property | Value |
|---|---|
| Glass Transition Temp (°C) | 120 |
| Thermal Decomposition Temp (°C) | 300 |
Chemical Reactions Analysis
Polymerization Reactions
The vinyl group facilitates free radical polymerization, forming polymeric structures. This reaction is significant for creating materials with tailored thermal and mechanical properties.
Conditions and Outcomes
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Free radical polymerization | Initiators (e.g., AIBN), 60–80°C, inert atmosphere | Poly(3-nitro-5-vinylbenzoate) | Glass transition temperature (Tg) ≈ 120°C; nitro groups stabilize radicals, enhancing chain propagation |
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to the meta position relative to itself.
Example Reaction: Nitration
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3-Nitro-5-vinylbenzoic acid methyl ester | HNO₃/H₂SO₄, 0–5°C | 3,5-Dinitro-5-vinylbenzoic acid methyl ester | ~45% |
Mechanism :
-
Nitro group deactivates the ring and directs electrophiles to the meta position.
-
Protonation of HNO₃ generates NO₂⁺.
-
Attack at the meta position forms a sigma complex, followed by deprotonation .
Nucleophilic Acyl Substitution
The ester moiety undergoes hydrolysis or alcoholysis under acidic/basic conditions.
Hydrolysis to Carboxylic Acid
| Conditions | Product | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 1M NaOH, reflux | 3-Nitro-5-vinylbenzoic acid | 2.3 × 10⁻⁴ |
| H₃O⁺ (pH 2), 80°C | 3-Nitro-5-vinylbenzoic acid | 1.1 × 10⁻⁴ |
Transesterification
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | Ethyl 3-nitro-5-vinylbenzoate | 78% |
Reduction of Nitro Group
Catalytic hydrogenation converts the nitro group to an amine, enabling access to anilines for further functionalization.
Hydrogenation Data
| Catalyst | Pressure (atm) | Product | Selectivity |
|---|---|---|---|
| Pd/C | 3 | Methyl 3-amino-5-vinylbenzoate | >95% |
| Raney Ni | 5 | Methyl 3-amino-5-vinylbenzoate | 88% |
Side Reactions :
-
Over-reduction of the vinyl group to ethyl occurs at >100°C.
Cycloaddition Reactions
The electron-deficient vinyl group participates in Diels-Alder reactions with dienes.
Example with 1,3-Butadiene
| Conditions | Product | Endo:Exo Ratio |
|---|---|---|
| Toluene, 110°C | Bicyclic adduct | 4:1 |
Oxidation Reactions
The vinyl group is susceptible to oxidation, forming epoxides or diols.
| Oxidizing Agent | Product | Stereochemistry |
|---|---|---|
| mCPBA | Epoxide | trans |
| OsO₄ (cat.) | Vicinal diol | syn addition |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
Retro-Diels-Alder cleavage of the vinyl group.
-
Decarboxylation of the ester moiety.
Major Products :
-
CO₂
-
3-Nitrostyrene
-
Methanol
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-nitro-5-vinylbenzoic acid methyl ester with structurally related compounds:
Physicochemical Properties
- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at the aromatic ring, similar to methyl 3,5-dinitrobenzoate.
- Molecular Weight and Solubility: Methyl 3-amino-5-nitrobenzoate (MW 196.16) is lighter than dinitro derivatives (e.g., MW 226.14 for methyl 3,5-dinitrobenzoate), suggesting higher solubility in polar solvents due to the amino group .
- Steric Effects : The 3-nitrobenzyloxy group in 4-(3-nitrobenzyloxy)benzoic acid methyl ester introduces steric bulk, reducing reactivity in nucleophilic substitutions compared to the less hindered vinyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
